Fmoc-Val-D-Cit-PAB

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

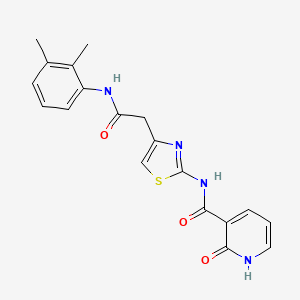

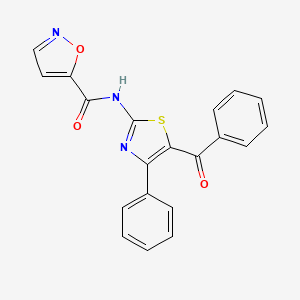

Fmoc-Val-D-Cit-PAB, also known by its CAS number 1350456-67-5, is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a piperazine ring and a pyrazole moiety.

科学研究应用

Fmoc-Val-D-Cit-PAB has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine: Preliminary studies suggest that it may have pharmacological properties that could be harnessed for drug development.

Industry: It is used in the development of new materials and chemical processes.

作用机制

Target of Action

Fmoc-Val-D-Cit-PAB, also known as Schembl22387795, is primarily used in the development of Antibody-Drug Conjugates (ADCs) . The compound’s primary targets are tumor-associated antigens . These antigens are proteins or other molecules produced by cancer cells that trigger an immune response .

Mode of Action

This compound interacts with its targets through a process known as antibody-drug conjugation . The compound consists of an antibody specific for a tumor-associated antigen, an ADC connector (peptide Val-Cit-PAB), and a potent microtubulin inhibitor . The compound binds to the tumor-associated antigens, allowing the drug to be delivered directly to the cancer cells .

Biochemical Pathways

Upon binding to the tumor-associated antigens, the compound is internalized by the cancer cells . Inside the cell, the compound is cleaved by lysosomal enzymes, releasing the cytotoxic drug . This process disrupts the microtubule network within the cell, inhibiting cell division and leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is designed to be stable in the bloodstream, protecting it from degradation . Once the compound reaches the tumor site, it is internalized and the cytotoxic drug is released

Result of Action

The result of this compound’s action is the selective killing of cancer cells . By targeting tumor-associated antigens, the compound ensures that the cytotoxic drug is delivered primarily to cancer cells . This selective delivery minimizes damage to healthy cells and reduces side effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the compound’s stability and efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability and its ability to bind to its targets .

生化分析

Biochemical Properties

Fmoc-Val-D-Cit-PAB interacts with various enzymes and proteins in biochemical reactions. The Val-Cit sequence in this compound provides a protease-cleavable linker, enabling controlled release of conjugated drugs at target sites . Specifically, the Val-Cit is cleaved by cathepsin B , an enzyme present only in the lysosome . This specific interaction ensures that the drug payload attached to this compound is released only within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the context of antibody-drug conjugates (ADCs), it serves as a sulfatase-cleavable linker, improving cytotoxicity against target cells while maintaining selectivity . For instance, when incorporated into ADCs with trastuzumab and monomethyl auristatin E (MMAE) payload, it led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADCs, while maintaining selectivity over HER2-negative cells .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role as a cleavable linker in ADCs. The Val-Cit sequence in the compound is specifically cleaved by cathepsin B , which is only present in the lysosome . This cleavage triggers the release of the drug payload within the cell . This mechanism ensures that the drug exerts its effects at the molecular level within the target cell, thereby enhancing the efficacy of the drug and reducing off-target effects.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates superior plasma stability comparable to that of non-cleavable linkers . This stability is crucial for the effectiveness of the drug payload and contributes to the long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a cleavable linker in ADCs. The Val-Cit sequence in the compound is specifically cleaved by cathepsin B , an enzyme present only in the lysosome . This cleavage triggers the release of the drug payload within the cell , which can then interact with various enzymes or cofactors and potentially affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of ADCs. The compound, along with its attached drug payload, is internalized by the target cell . Once inside the cell, the Val-Cit sequence in the compound is cleaved by cathepsin B , releasing the drug payload within the lysosome .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosome . This is due to the specific cleavage of the Val-Cit sequence in the compound by cathepsin B , an enzyme present only in the lysosome . The release of the drug payload within the lysosome allows for targeted action at the subcellular level.

准备方法

The synthesis of Fmoc-Val-D-Cit-PAB involves multiple steps, typically starting with the preparation of the piperazine and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often utilize high-yield synthetic routes to ensure the efficient production of this compound. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the coupling process.

化学反应分析

Fmoc-Val-D-Cit-PAB undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

相似化合物的比较

Fmoc-Val-D-Cit-PAB can be compared with other similar compounds, such as those containing piperazine or pyrazole rings. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:

- 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- 1-(2-(1H-pyrazol-1-yl)ethyl)piperazine

属性

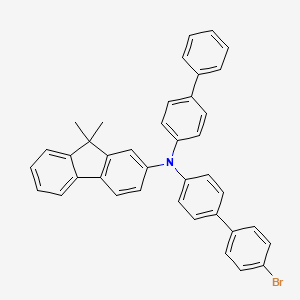

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-WDYNHAJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2445187.png)

![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2445188.png)

![2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2445190.png)

![5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B2445193.png)

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2445194.png)

![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)

![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)

![Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2445199.png)

![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)